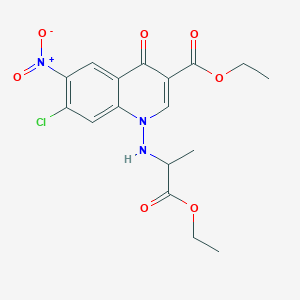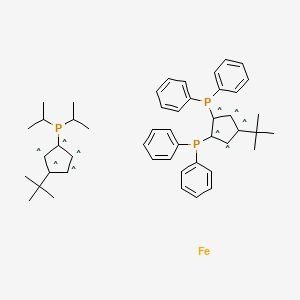
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% (1,3-BPPB) is a member of the phosphonium family of cations and is widely used in scientific research due to its unique properties. 1,3-BPPB has been used in a variety of applications, ranging from drug delivery systems to catalysis and organic syntheses. This versatile cation has been studied extensively and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been elucidated.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% has been used in a variety of scientific research applications. It has been used as a catalyst in organic syntheses, as a drug delivery system, and as a reagent in analytical chemistry. In addition, it has been used as a stabilizing agent in the preparation of polymers and as a stabilizing agent in the preparation of nanoparticles.
Wirkmechanismus
The mechanism of action of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% is not completely understood. However, it is believed that the cation is able to interact with the negatively charged groups of molecules, such as carboxylate groups, to form stable complexes. This allows the cation to transport molecules across cell membranes, thus allowing for the delivery of drugs and other molecules to the target site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% are not fully understood. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. In addition, it has been shown to be non-mutagenic and non-carcinogenic. It has also been shown to be non-allergenic and non-irritating to the respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is a good solvent for many organic compounds and can be used in a variety of reactions. On the other hand, 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% has some limitations for use in lab experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of acids and bases.
Zukünftige Richtungen
There are several potential future directions for the use of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97%. It could be used in the development of new drug delivery systems, as well as in the development of new catalysts and reagents for organic synthesis. Additionally, it could be used in the development of new materials, such as polymers and nanoparticles. Finally, it could be used in the development of new analytical techniques, such as chromatography and spectroscopy.
Synthesemethoden
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate); 97% is synthesized by the reaction of dicyclopentylphosphine and 1,3-dibromopropane in the presence of anhydrous sodium carbonate. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide, and the product is isolated as a white solid. The reaction is reversible and can be driven to completion by the addition of an acid or base to adjust the pH of the reaction mixture.
Eigenschaften
IUPAC Name |
dicyclopentyl(3-dicyclopentylphosphaniumylpropyl)phosphanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42P2.2BF4/c1-2-11-20(10-1)24(21-12-3-4-13-21)18-9-19-25(22-14-5-6-15-22)23-16-7-8-17-23;2*2-1(3,4)5/h20-23H,1-19H2;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXCKDVOEUDOSM-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(C1)[PH+](CCC[PH+](C2CCCC2)C3CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44B2F8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)



![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)





